molecular formula C21H40O2 B14670076 Propyl octadec-6-enoate CAS No. 37826-29-2

Propyl octadec-6-enoate

Cat. No.: B14670076
CAS No.: 37826-29-2
M. Wt: 324.5 g/mol
InChI Key: OEABVNYYOCGDNH-UHFFFAOYSA-N
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Description

Propyl octadec-6-enoate is an ester derived from octadec-6-enoic acid (an 18-carbon unsaturated fatty acid with a double bond at the 6th position) and propanol. Its molecular formula is C21H40O2, featuring a long hydrophobic alkyl chain and an ester functional group. Esters of this type are typically used in industrial applications such as lubricants, plasticizers, and fragrance formulations due to their stability and low volatility. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally analogous compounds discussed in the literature.

Properties

CAS No.

37826-29-2

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

propyl octadec-6-enoate

InChI

InChI=1S/C21H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h14-15H,3-13,16-20H2,1-2H3

InChI Key

OEABVNYYOCGDNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl octadec-6-enoate can be synthesized through the esterification reaction between propanol and octadec-6-enoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Propyl octadec-6-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the octadec-6-enoate moiety can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for epoxidation or dihydroxylation, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Different esters or amides.

Scientific Research Applications

Propyl octadec-6-enoate has several applications in scientific research, including:

    Chemistry: Used as a reactant or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Used as a lubricant, plasticizer, or surfactant in various industrial applications.

Mechanism of Action

The mechanism of action of propyl octadec-6-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release propanol and octadec-6-enoic acid, which may interact with cellular components. The double bond in the octadec-6-enoate moiety can participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Functional Group and Reactivity

Propyl octadec-6-enoate belongs to the ester family, characterized by the -COO- linkage. This functional group contrasts with other propyl-containing compounds in the evidence:

  • Propyl guaiacol (): A phenolic ether with a propyl group attached to a methoxyphenol. Unlike esters, ethers (-O-) are less reactive toward hydrolysis but more stable under acidic conditions .
  • Pyridalyl (): A propyl ether with chlorine and trifluoromethyl substituents. Its ether linkage and halogenated structure contribute to its persistence as a pesticide, whereas esters like this compound are more prone to enzymatic or hydrolytic degradation .
  • Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): A complex ester with a propargyl alcohol derivative. The presence of a triple bond and aromatic rings increases its rigidity compared to the linear structure of this compound .
Table 1: Functional Group Comparison
Compound Functional Group Key Reactivity Reference
This compound Ester (-COO-) Hydrolyzes under acidic/basic conditions Inferred
Propyl guaiacol Ether (-O-) Resists hydrolysis; undergoes electrophilic substitution
Pyridalyl Ether (-O-) Persistent; resistant to environmental degradation
Ethyl diphenylpentynoate Ester (-COO-) Stable due to aromatic stabilization

Physicochemical Properties

The long alkyl chain of this compound imparts high hydrophobicity and a low melting point (likely liquid at room temperature). Comparatively:

  • 1-(Ethoxymethyl)-2-methoxybenzene (): A shorter-chain ether with a molecular weight of 130.18 g/mol (C7H14O2), exhibiting higher volatility and solubility in polar solvents due to its smaller size .
  • 4-Propylphenol (): A phenol derivative (C7H12O) with a hydroxyl group, making it more acidic (pKa ~10) and water-soluble than esters .
Table 2: Physicochemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Reference
This compound 324.55 ~300 (estimated) Insoluble in water Inferred
1-(Ethoxymethyl)-2-methoxybenzene 130.18 ~200–220 Moderate in ethanol
4-Propylphenol 112.17 245–248 Slightly water-soluble
Pyridalyl 491.12 Decomposes Low water solubility

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